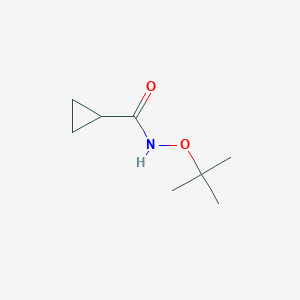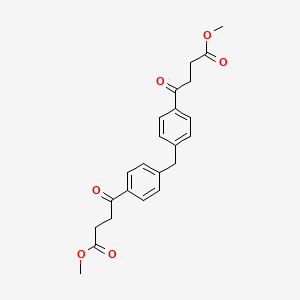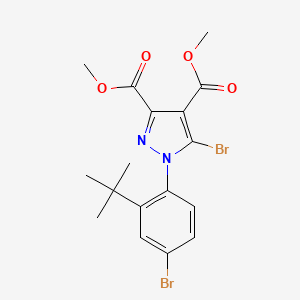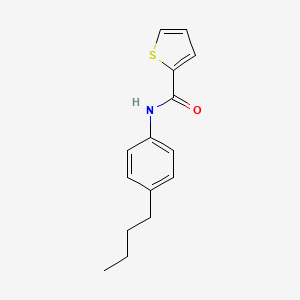
4-Methyl-1,2-cyclohexanedimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2-cyclohexanedimethanol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it has two hydroxyl (OH) groups attached to a cyclohexane ring. This compound is known for its applications in the production of various polymers and resins, making it a valuable chemical in industrial processes.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dimethyl Terephthalate (DMT): One common method involves the catalytic hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield this compound.
Hydrogenation of Bis(2-hydroxyethylene terephthalate) (BHET): Another method involves the hydrogenation of BHET obtained from waste poly(ethylene terephthalate) (PET).
Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of dimethyl terephthalate using a copper chromite catalyst. This method is favored due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds.
Applications De Recherche Scientifique
4-Methyl-1,2-cyclohexanedimethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Mécanisme D'action
The mechanism by which 4-Methyl-1,2-cyclohexanedimethanol exerts its effects is primarily through its ability to form stable chemical bonds with other molecules. The hydroxyl groups on the compound allow it to participate in various chemical reactions, leading to the formation of polymers and other complex structures. These interactions are crucial in its applications in polymer chemistry and materials science .
Comparaison Avec Des Composés Similaires
1,3-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on different carbon atoms.
4-Methylcyclohexanemethanol: A related compound with a single hydroxyl group and a methyl group on the cyclohexane ring.
Uniqueness: 4-Methyl-1,2-cyclohexanedimethanol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain polymers and resins, where the precise positioning of functional groups is crucial for the desired material properties .
Propriétés
Numéro CAS |
19491-64-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3 |
Clé InChI |
VLTRIBKOTVZSAS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)
![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)



![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)


![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)


